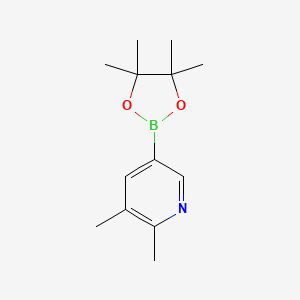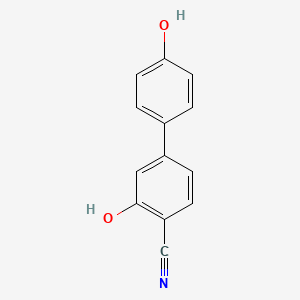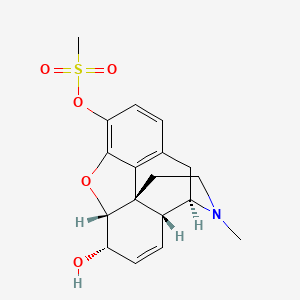
Morphine methylsulfonate
説明
Morphine is a strong opiate that is found naturally in opium, a dark brown resin produced by drying the latex of opium poppies . It is mainly used as an analgesic (pain medication) and can be administered in various ways such as oral, sublingual, via inhalation, injection into a muscle, injection under the skin, or injection into the spinal cord area . Morphine acts directly on the central nervous system (CNS) to induce analgesia and alter perception and emotional response to pain .
Synthesis Analysis
The synthesis of morphine and its derivatives has been a subject of extensive research. One approach involves the use of blocked mutants of Pseudomonas putida for the production of arene-cis-dihydrodiols . Another method involves liquid chromatography-tandem mass spectrometry (LC-MS-MS) for the detection and quantification of these drugs .Molecular Structure Analysis
The chemical formula for morphine is C17H19NO3 . It is a benzylisoquinoline alkaloid and is the most abundant opiate present in opium . The three-dimensional structure has five rings, three of which lie approximately in the same plane . The other nitrogen-containing ring and the remaining ring are at right angles to the other three .Chemical Reactions Analysis
Morphine and its derivatives are highly effective analgesics, primarily mediated through agonism at the µ opioid peptide (MOP) receptor, a G protein-coupled receptor . The presence of a N-phenethyl group in position 17 is highly favorable in terms of improved affinity and selectivity at the MOP receptor, potent agonism, and antinociceptive efficacy .Physical And Chemical Properties Analysis
Morphine and its hydrated form, C17H19NO3.H2O, are not very soluble in water or lipids . The commercially available forms of morphine are the morphine salts such as hydrochloride and sulfate that are around 300 times more water-soluble than the parent molecule .科学的研究の応用
Pharmacological Interactions and Molecular Mechanisms
Morphine Methylsulfonate, a potent opioid, plays a significant role in various pharmacological interactions and molecular mechanisms. For instance, it influences angiogenesis by activating proangiogenic and survival-promoting signaling pathways, notably through Gi/Go-coupled G protein receptors and nitric oxide in microvascular endothelial cells. This activation leads to cell proliferation and angiogenesis, impacting tumor growth and progression (Gupta et al., 2002). Moreover, morphine significantly affects DNA methylation in various regions of the rat brain, indicating its profound impact on epigenetic regulation, which might contribute to the understanding of tolerance and dependence mechanisms associated with its use (Barrow et al., 2017).
Antioxidant Properties
Morphine Methylsulfonate exhibits antioxidant properties, as demonstrated by in vitro studies. It has shown strong total antioxidant activity and effectiveness in various antioxidant tests, suggesting its potential use beyond analgesic applications (Gülçin et al., 2004).
Impact on Virulence and Immune Response
The compound has been noted to directly activate the virulence of certain pathogens, like Pseudomonas aeruginosa, and might play a role in the pathogenesis of lethal gut-derived sepsis in susceptible hosts, indicating its significant impact on microbial behavior and immune responses (Babrowski et al., 2012).
Neurological and Cellular Effects
Morphine's impact extends to the cellular level, affecting neural stem cells' differentiation by facilitating Nestin overexpression. This interaction indicates a complex interplay between morphine and gene expression regulation, potentially delaying the normal differentiation of neural stem cells (Jimenez-Gonzalez et al., 2018).
Safety And Hazards
Morphine exposes users to risks of addiction, abuse, and misuse, which can lead to overdose and death . Therefore, it should be prescribed and handled with caution . Common side effects include drowsiness, dizziness, tiredness, anxiety, nausea, vomiting, stomach pain, gas, or constipation, sweating, low oxygen levels (shortness of breath), feeling light-headed or feelings of extreme happiness or sadness .
特性
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-19-8-7-18-11-4-5-13(20)17(18)23-16-14(24-25(2,21)22)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBGUXQOPBTXLD-DNJOTXNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OS(=O)(=O)C)OC3C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OS(=O)(=O)C)O[C@H]3[C@H](C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morphine methylsulfonate | |
CAS RN |
1414808-25-5 | |
| Record name | Morphine methylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414808255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MORPHINE METHYLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51VG588F9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



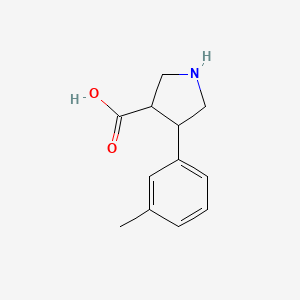
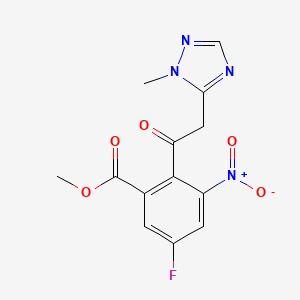
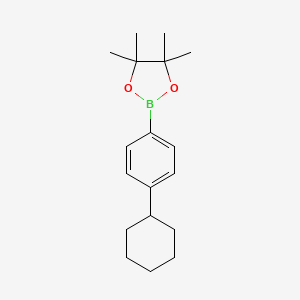
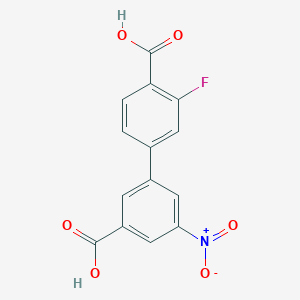
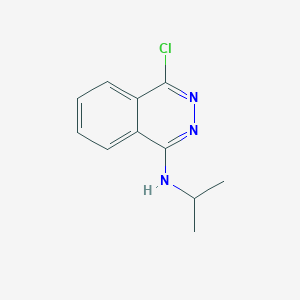
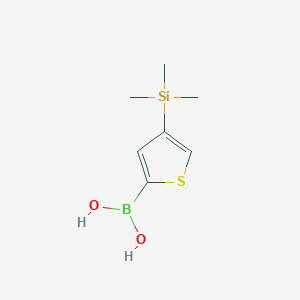
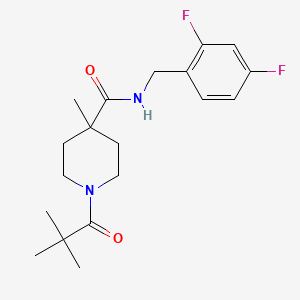
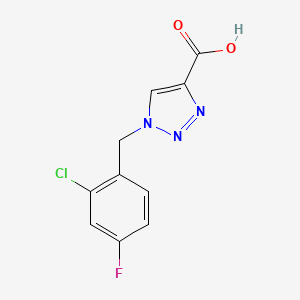
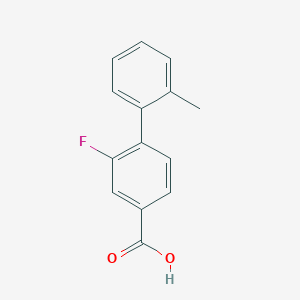
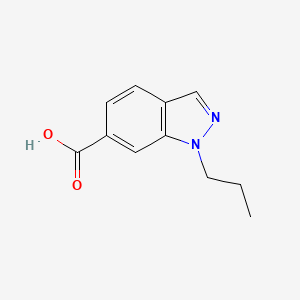
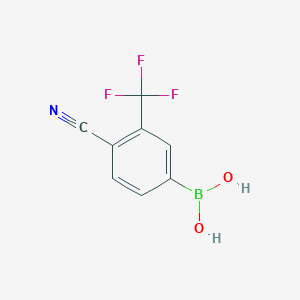
![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
